Fz7-21, a synthetic peptide with the sequence LPSDDLEFWCHVMY, is derived from the Frizzled 7 receptor, which plays a crucial role in the Wnt signaling pathway. This peptide functions primarily as an antagonist to Frizzled 7 receptors, inhibiting Wnt/β-catenin signaling. It has been shown to bind selectively to various Frizzled receptor subtypes, demonstrating its potential in biomedical research and therapeutic applications.
Fz7-21 is classified as a Frizzled receptor antagonist. It specifically targets the Frizzled 7 receptor, which is part of the G-protein-coupled receptor family involved in various signaling pathways important for cellular processes such as proliferation, differentiation, and migration.
The synthesis of Fz7-21 employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support . This method is advantageous for producing peptides with high purity and yield.
Fz7-21 exhibits a specific conformation that is essential for its interaction with Frizzled receptors. The crystal structure of its dimeric form (dFz7-21) has shown improved binding affinity compared to its monomeric counterpart, indicating that the dimerization enhances its biological activity .
Fz7-21 primarily functions by inhibiting Wnt signaling pathways through competitive binding with Wnt ligands. This competitive inhibition prevents the formation of the Wnt-Frizzled-LRP ternary complex necessary for signal transduction .
The mechanism involves:
Fz7-21 operates by perturbing the Wnt signaling pathway. By binding to the Frizzled 7 receptor, it inhibits the receptor's ability to interact with Wnt ligands and Disheveled proteins, crucial components in this signaling cascade .
Studies have shown that Fz7-21 can significantly reduce Wnt3a-induced signaling in cellular models, demonstrating its effectiveness as a regulatory agent in Wnt-related processes .
Relevant data indicates that Fz7-21 maintains structural integrity under various experimental conditions commonly encountered in laboratory settings.
Fz7-21 has significant implications in scientific research and therapeutic development:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: